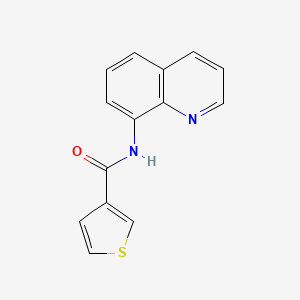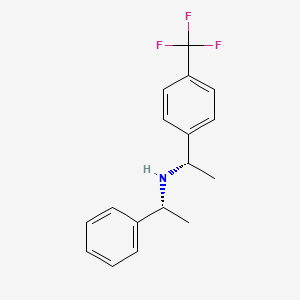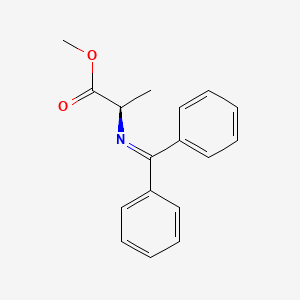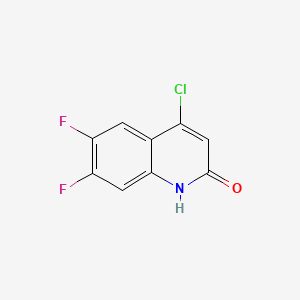
Bis(dime-thylamino)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dimethylamino)methylsilane is an organosilicon compound with the molecular formula C5H16N2Si. It is a colorless liquid that is highly reactive and sensitive to moisture. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(dimethylamino)methylsilane can be synthesized through the reaction of dimethylamine with methylchlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
CH3SiCl3+2(CH3)N→CH3Si(N(CH3)2)2+2HCl
The reaction is carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of bis(dimethylamino)methylsilane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(dimethylamino)methylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and dimethylamine.
Oxidation: Can be oxidized to form siloxanes.
Substitution: Reacts with halides to form corresponding silanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Halides like chlorine or bromine.
Major Products Formed
Hydrolysis: Silanols and dimethylamine.
Oxidation: Siloxanes.
Substitution: Various substituted silanes
Aplicaciones Científicas De Investigación
Bis(dimethylamino)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of electronic materials and coatings.
Mecanismo De Acción
The mechanism of action of bis(dimethylamino)methylsilane involves its high reactivity with nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes, where the compound acts as a key intermediate .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(dimethylamino)dimethylsilane
- Tris(dimethylamino)silane
- Hexamethyldisilazane
Uniqueness
Bis(dimethylamino)methylsilane is unique due to its specific reactivity profile and the presence of both dimethylamino groups and a methyl group attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable in specialized applications .
Propiedades
Fórmula molecular |
C5H13N2Si |
|---|---|
Peso molecular |
129.26 g/mol |
InChI |
InChI=1S/C5H13N2Si/c1-6(2)5(8)7(3)4/h5H,1-4H3 |
Clave InChI |
YDFHBUOVYKWPBL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(N(C)C)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol](/img/structure/B14117729.png)




![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)

![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B14117772.png)


![3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B14117784.png)

![3',5,5'-Tri-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B14117792.png)
